1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is a chemical compound featuring a unique structure that includes an indene ring system, an amino group, and a carbonitrile group. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The hydrochloride form enhances its solubility in water, making it more suitable for diverse applications in research and industry.
The synthesis of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can be achieved through several methods:
The synthetic routes typically involve the preparation of the indene ring system first, followed by the introduction of the amino and carbonitrile groups. The final step includes forming the hydrochloride salt to enhance solubility. Industrial production may employ catalysts and optimized reaction conditions to ensure high yield and purity .
The molecular formula for 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is C10H11N2Cl. The structure features:
Key identifiers include:
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride can undergo various chemical reactions:
The major products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield different oxygenated derivatives, while reduction can lead to amine or alcohol derivatives .
The mechanism of action for 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and carbonitrile groups facilitate hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. This compound has been studied for its role as a reagent in synthesizing sphingosine 1-phosphate receptor modulators, which are important in cellular signaling pathways .
1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is typically presented as a solid at room temperature. Its hydrochloride form increases solubility in aqueous solutions.
Key chemical properties include:
Relevant data regarding its melting point, boiling point, and other physical constants are often determined experimentally during characterization processes .
This compound has several scientific research applications:
The chiral carbon at position 1 of the indane ring system in 1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride establishes it as a stereogenic center, resulting in two enantiomers with distinct biological activities. The absolute configuration of the (S)-enantiomer, designated as (1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS: 1306763-57-4), is critically important for its pharmacological application as a key intermediate in ozanimod synthesis [1] [7]. The molecular framework consists of a fused bicyclic system with a carbonitrile group (-C≡N) at position 4 and a protonated amino group at the chiral C1 position, forming a hydrochloride salt that enhances stability and water solubility [3] [6].
Industrial-scale resolution typically employs diastereomeric salt formation using chiral resolving agents. Patent literature describes an efficient process using di-p-toluoyl-L-tartaric acid (L-DTTA) in methanol/water systems, yielding the (S)-enantiomer as a crystalline salt with >99.5% enantiomeric excess (ee). Alternative resolution methods include:
Absolute configuration confirmation utilizes:
Table 1: Chiral Resolution Methods for 1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride
Resolution Method | Resolving Agent/System | ee (%) | Yield (%) | Advantages |
---|---|---|---|---|
Diastereomeric Salt Formation | Di-p-toluoyl-L-tartaric acid | >99.5 | 68-72 | Scalable, cost-effective |
Preparative HPLC | Chiralpak IA (amylose tris) | 99.8 | 45-55 | High purity, automated |
Enzymatic Kinetic Resolution | Candida antarctica lipase B | 98.2 | 38-42 | Mild conditions, no chiral auxiliaries |
The (S)-enantiomer dominates pharmaceutical applications, serving as the crucial chiral building block in ozanimod synthesis where its configuration determines the drug's receptor selectivity. The synthetic pathway involves:
In contrast, the (R)-enantiomer (CAS: 1213203-23-6) finds limited application in:
The economic disparity between enantiomers is substantial, with the (S)-enantiomer commanding premium pricing ($640/g for 95+% purity) versus the (R)-enantiomer at $1,250/g [1] [5]. This reflects both the synthetic complexity of obtaining high ee (S)-material and its therapeutic necessity. Industrial production utilizes crystallization-induced diastereomer separation (CIDS) with L-DTTA, achieving 70% yield at >99.5% ee, while emerging technologies include:
Table 3: Commercial Availability of Enantiomers
Supplier | Enantiomer | Purity | Quantity | Price | CAS Number |
---|---|---|---|---|---|
TRC [1] | (S) | >95% | 10mg | $50 | 1306763-57-4 |
Chemenu [1] | (S) | 95% | 1g | $604 | 1306763-57-4 |
Crysdot [1] | (S) | 95+% | 100mg | $160 | 1306763-57-4 |
ChemShuttle [5] | (R) | 95% | 1g | $1,250 | 1213203-23-6 |
CymitQuimica [6] | (S) | 95% | 250mg | $144 | 1306763-57-4 |
The synthetic versatility of the (S)-enantiomer enables modifications at multiple sites:
This chemical flexibility contrasts with the (R)-enantiomer's primarily non-pharmaceutical applications, though research explores its potential in:
The divergent applications underscore the critical importance of stereochemical control in maximizing therapeutic value while minimizing waste of the non-target enantiomer.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8